![molecular formula C26H25NO4 B2654823 ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438488-44-9](/img/structure/B2654823.png)
ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is an intriguing organic compound that combines elements from various chemical structures. It belongs to a class of compounds featuring a naphthofuran core, isoquinoline derivative, and ethyl ester functionality. Such compounds often exhibit diverse biological activities and can serve as key intermediates in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step synthesis. The synthesis may start with commercially available naphthalene derivatives, which are functionalized to introduce the furan ring. Key steps often include:
Formation of Naphthofuran Core: : Initial reaction of naphthalene with suitable reagents under acidic or basic conditions to introduce the furan ring.
Introduction of Hydroxy and Methyl Groups: : Subsequent functionalization steps, such as hydroxylation and methylation, to yield 5-hydroxy-2-methylnaphtho[1,2-b]furan.
Isoquinoline Derivative Attachment: : Coupling of the naphthofuran derivative with an isoquinoline moiety via a Mannich reaction or similar methods.
Esterification: : Final esterification step to introduce the ethyl ester group, often using ethyl chloroformate or a related reagent.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: : To ensure complete conversion and high yield.
Automated Continuous Flow Systems: : For efficient and scalable production.
Purification Techniques: : Including chromatography and recrystallization to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to yield corresponding quinone or ketone derivatives.
Reduction: : Can be reduced to form dihydro or tetrahydro analogs.
Substitution: : Halogenation, nitration, and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation Products: : Quinones or ketones.
Reduction Products: : Dihydro or tetrahydro derivatives.
Substitution Products: : Halogenated, nitrated, or sulfonated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has broad scientific research applications across various fields:
Chemistry: : As a building block in organic synthesis for creating complex molecules.
Biology: : For studying enzyme interactions and receptor binding, given its structural complexity.
Medicine: : Potential use in drug discovery for targeting specific pathways or diseases.
Industry: : Used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action for ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate often involves:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways Involved: : Inhibition or activation of specific biochemical pathways.
For instance, the compound might interact with key signaling molecules or enzymes, modulating their activity and leading to specific biological outcomes. Detailed studies are required to elucidate the exact mechanism and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared to other similar compounds, such as:
Isoquinoline Derivatives: : Like papaverine or noscapine, which also have a prominent biological activity.
Naphthofuran Compounds: : Such as naphtho[2,1-b]furan derivatives, used in various research applications.
Unique Features
Structural Diversity: : Combines features from different classes of compounds.
Potential for High Biological Activity: : Due to its unique structural elements.
Versatility in Reactions: : Can undergo a variety of chemical transformations.
This extensive combination of features makes this compound a fascinating compound in the realms of synthetic chemistry, biological research, and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-3-30-26(29)22-16(2)31-25-20-11-7-6-10-19(20)24(28)21(23(22)25)15-27-13-12-17-8-4-5-9-18(17)14-27/h4-11,28H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADGNCVQLABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
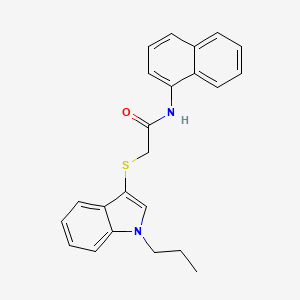
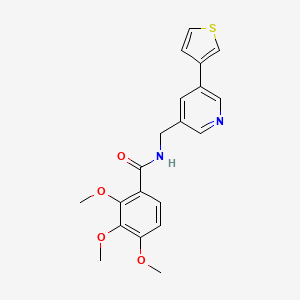
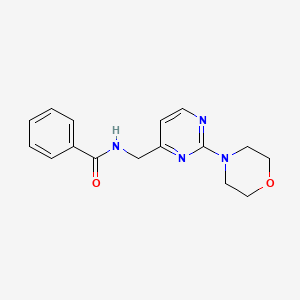
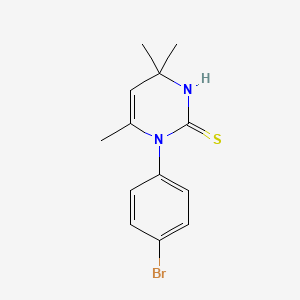
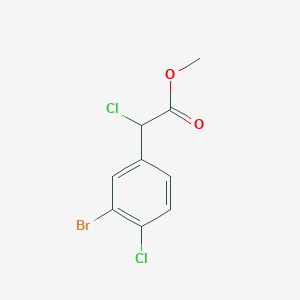
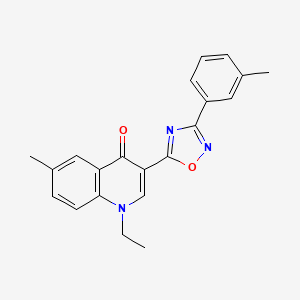
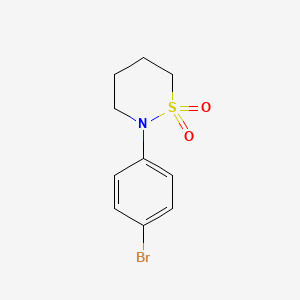
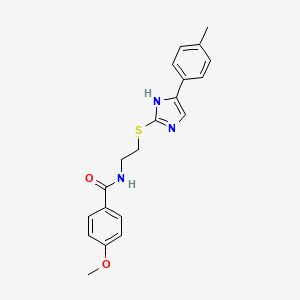
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2654753.png)
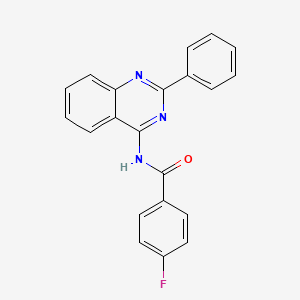
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2654760.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2654763.png)
